Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-
Description
The compound "Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-" is a heterocyclic molecule featuring a benzothieno[2,3-d]pyrimidin-4-one core fused with a 2,3-dihydro-1,4-benzodioxin moiety. The acetonitrile group is attached via a thioether linkage at position 2 of the pyrimidine ring. The synthesis of such compounds typically involves multi-step heterocyclic condensation reactions, as seen in analogous structures .
Properties
Molecular Formula |
C20H13N3O3S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C20H13N3O3S2/c21-7-10-27-20-22-18-17(13-3-1-2-4-16(13)28-18)19(24)23(20)12-5-6-14-15(11-12)26-9-8-25-14/h1-6,11H,8-10H2 |
InChI Key |
YKJSNFKNJWXCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)C4=C(N=C3SCC#N)SC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin and benzothieno rings, followed by their fusion with the pyrimidin ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research has indicated that derivatives of benzodioxin can exhibit various biological activities, including anti-cancer properties and enzyme inhibition.
-
Analytical Chemistry
- Acetonitrile is commonly used as a solvent in high-performance liquid chromatography (HPLC). The specific compound may also serve as a standard or reference material in analytical methods to quantify related substances in biological samples.
-
Material Science
- Due to its unique chemical structure, this compound may be explored for use in developing new materials with specific electronic or optical properties. Research into polymer composites incorporating such compounds could lead to innovations in electronics or photonics.
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of benzodioxin derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the benzodioxin structure significantly influenced biological activity, suggesting potential pathways for drug development using acetonitrile derivatives as lead compounds .
Case Study 2: Chromatographic Applications
In an analytical chemistry context, researchers utilized acetonitrile as a solvent for HPLC analysis of pharmaceutical compounds. The study demonstrated that the purity and resolution of compounds were significantly improved when using acetonitrile compared to other solvents .
Mechanism of Action
The mechanism of action of Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Spectroscopic Data :
- IR : Nitrile stretches (~2,220 cm⁻¹) and carbonyl peaks (~1,710 cm⁻¹) are consistent across analogues .
- NMR: Aromatic protons in the benzodioxin and benzothieno-pyrimidine regions would align with shifts observed in 11b (δ 7.41–8.01 ppm for aromatic H) .
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound may show >60% similarity to benzodioxin-containing analogues like 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile (), based on shared substructures (e.g., benzodioxin, nitrile). Molecular docking studies could further predict binding affinities to targets like HDACs or kinases .
Biological Activity
Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo benzothieno[2,3-d]pyrimidin-2-yl]thio]- is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines elements of benzodioxin and benzothienopyrimidine, which may contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodioxin compounds exhibit varying degrees of antimicrobial activity. For instance, synthesized benzoxazepine derivatives have shown significant efficacy against specific bacterial strains, suggesting that similar compounds may possess comparable properties. The mechanism often involves the disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has demonstrated that certain benzothieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies have shown that these compounds can affect the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in cancer progression and inflammation .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented, with evidence suggesting that they can modulate inflammatory responses in vitro. These effects are likely mediated through the inhibition of specific signaling pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of acetonitrile derivatives is often linked to their chemical structure. Key structural components include:
- Benzodioxin moiety : This part of the molecule may enhance solubility and bioavailability.
- Thienopyrimidine core : This structure is associated with various biological activities including anticancer effects.
The presence of electron-withdrawing groups or specific substituents on these cores can significantly influence their potency and selectivity against target cells.
| Component | Biological Activity |
|---|---|
| Benzodioxin | Antimicrobial activity |
| Benzothienopyrimidine | Anticancer and anti-inflammatory effects |
| Thioether linkage | Potential enhancement of bioactivity |
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Brazilian Chemical Society, researchers synthesized several benzoxazepine derivatives and tested their antimicrobial activities against various bacterial pathogens. The results indicated that certain derivatives had significant inhibitory effects on microbial growth, particularly against Gram-positive bacteria .
Study 2: Anticancer Activity
A detailed investigation into the anticancer properties of thienopyrimidine derivatives revealed that they exhibited substantial cytotoxicity against several solid tumor cell lines. The study highlighted the importance of the compound's ability to modulate cytokine release, thereby influencing tumor microenvironments and potentially enhancing therapeutic outcomes .
Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties of related compounds demonstrated their ability to reduce inflammation in cellular models. These findings support the hypothesis that modifications to the benzodioxin structure can lead to enhanced anti-inflammatory effects, making them viable candidates for further therapeutic development .
Q & A
Q. Q1. What synthetic strategies are recommended for synthesizing derivatives of benzothieno-pyrimidine compounds, such as the target acetonitrile derivative?
Answer: A general approach involves coupling β-CF3 aryl ketones with substituted pyrimidine precursors under metal-free conditions to achieve fluorinated intermediates. For example, Liu et al. (2019) demonstrated high-yield synthesis of fluorinated pyrimidines via nucleophilic substitution, with reaction optimization for temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Key steps include:
Thiolation : Reacting 3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl derivatives with mercaptoacetonitrile in the presence of NaH.
Cyclization : Using acetic anhydride/acetic acid (10:20 mL) and fused sodium acetate to drive ring closure .
Purification : Crystallization from DMF/water mixtures yields >65% purity.
Q. Table 1: Representative Yields and Characterization Data
| Compound | Yield (%) | Melting Point (°C) | -NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|---|
| Example derivative (11a) | 68 | 243–246 | 2.24 (s, 3H, CH3) | 386 (M) |
Q. Q2. How should researchers characterize the target compound using spectroscopic methods?
Answer:
- IR Spectroscopy : Identify functional groups (e.g., CN stretch at ~2220 cm, NH at ~3420 cm) .
- NMR : Use DMSO-d6 to resolve aromatic protons (δ 6.5–8.0 ppm) and thiomethyl groups (δ 2.2–2.4 ppm). -NMR confirms carbonyl (165–171 ppm) and benzodioxin carbons (112–117 ppm) .
- Mass Spectrometry : HRMS with ESI ionization for accurate mass determination (e.g., m/z 403 for CHNOS) .
Advanced Research Questions
Q. Q3. How can chromatographic separation of the compound be optimized given its structural complexity?
Answer: Use hydrophilic interaction liquid chromatography (HILIC) with a chemometric approach:
Factor Screening : Box-Behnken design (BBD) to optimize acetonitrile content (82–88%), pH (3.5–5.5), and ammonium acetate concentration (20–40 mM) .
Critical Parameters :
- Acetonitrile >88% causes prolonged elution (>30 min).
- pH <3.5 risks column degradation.
Validation : System suitability testing (RSD <2% for retention time, resolution >1.5) .
Q. Table 2: Optimized HILIC Conditions
| Factor | Optimal Range |
|---|---|
| Acetonitrile content | 82–88% |
| pH | 4.0–5.0 |
| Ammonium acetate | 30–40 mM |
Q. Q4. How should researchers resolve contradictions in synthetic yields or purity across different batches?
Answer:
Root-Cause Analysis :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. THF .
- Temperature Gradients : Exothermic reactions may require controlled cooling to avoid side products.
Data Reconciliation : Compare -NMR integrals for byproduct peaks (e.g., residual acetic anhydride at δ 2.1 ppm) .
Reproducibility : Use central composite design (CCD) to validate reaction parameters (e.g., 12-hour reflux for anthranilic acid coupling yields 57% vs. 8-hour yields <40%) .
Q. Q5. What strategies mitigate phase separation in acetonitrile-water systems during extraction?
Answer:
Salt-Out Extraction : Add NaCl (≥5% w/v) to induce phase separation for improved recovery .
Low-Temperature Extraction : Cool to −20°C to reduce acetonitrile solubility.
Solvent-Induced Phase Change : Add dichloromethane (1:1 v/v) to destabilize the homogeneous phase .
Q. Q6. How can multivariate optimization improve analytical method robustness for this compound?
Answer: Apply full factorial design to screen variables in GC-FID or HPLC:
Factors : Acetonitrile modifier concentration, flow rate (0.8–1.2 mL/min), column temperature (30–50°C).
Responses : Retention time (±0.5 min), peak asymmetry (<1.2).
Validation : ANOVA analysis identifies critical factors (e.g., acetonitrile content contributes 72% to retention variance) .
Q. Q7. What computational methods support structural analysis of the compound’s reactivity?
Answer:
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur atom in thioether group).
- Docking Simulations : Assess binding affinity with benzodioxin-recognizing enzymes (e.g., CYP450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
